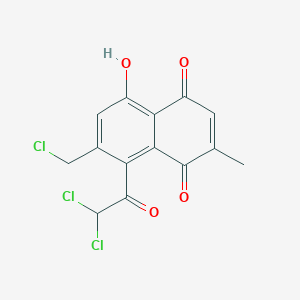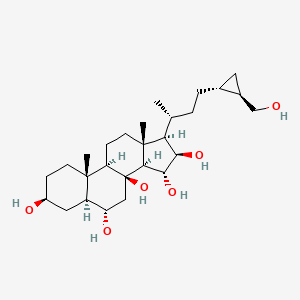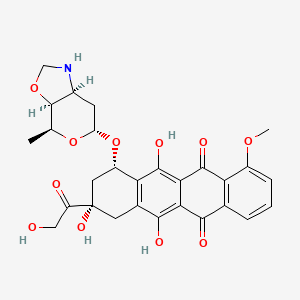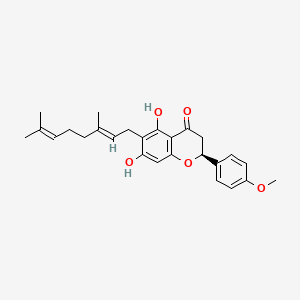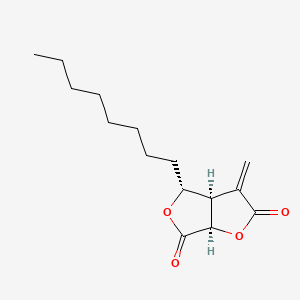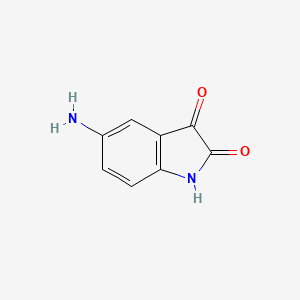
5-Aminoisatin
Vue d'ensemble
Description
5-Aminoisatin is an isatin substituted at C-5 by an amino group . It is functionally related to an isatin .
Synthesis Analysis
Two series of compounds derived from 5-aminoisatin were synthesized, Schiff bases IIa-c and ureido derivatives of 5-aminoisatin Schiff bases IIIa-c & IVa-c . The proposed compounds were successfully synthesized and purified .
Molecular Structure Analysis
The molecular formula of 5-Aminoisatin is C8H6N2O2 . The IUPAC name is 5-amino-1H-indole-2,3-dione . The InChI is InChI=1S/C8H6N2O2/c9-4-1-2-6-5 (3-4)7 (11)8 (12)10-6/h1-3H,9H2, (H,10,11,12) . The Canonical SMILES is C1=CC2=C (C=C1N)C (=O)C (=O)N2 .
Physical And Chemical Properties Analysis
The molecular weight of 5-Aminoisatin is 162.15 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 72.2 Ų . The complexity is 239 .
Applications De Recherche Scientifique
Modulation of Protein-Protein Interactions
5-Aminoisatin has been shown to influence the formation of protein complexes, such as the interaction between human mitochondrial proteins ferrochelatase (FECH) and adrenodoxin reductase (ADR) . This compound enhances the affinity of these protein interactions, which is crucial for understanding the regulatory mechanisms in cellular processes .
Neuroprotection
Research indicates that 5-Aminoisatin has neuroprotective properties. It affects the profile of brain isatin-binding proteins, which are implicated in neurodegenerative diseases. This suggests potential therapeutic applications for conditions like Parkinson’s disease .
Biosensor Development
Due to its sensitive biological target interactions, 5-Aminoisatin is used in the development of biosensors. These biosensors can detect isatin in biological samples, which is valuable for both clinical diagnostics and pharmacological research .
Enzyme Inhibition
5-Aminoisatin has been studied for its ability to inhibit enzymes such as monoamine oxidase B (MAO B). This enzyme is involved in the catabolism of monoamine neurotransmitters and is a target for antidepressant and neuroprotective drugs .
Apoptosis Induction
At higher concentrations, 5-Aminoisatin induces apoptosis in various cell lines, including malignant tumors. This property is significant for cancer research, where inducing programmed cell death can be a strategy for treatment .
Gene Expression Regulation
5-Aminoisatin can influence gene expression related to apoptosis. This opens up possibilities for its use in genetic studies and therapies that aim to control cell death and survival .
Affinity Sorbent in Proteomics
As an affinity sorbent, 5-Aminoisatin is utilized in proteomic analyses to identify isatin-binding proteins. This application is essential for mapping protein interactions and functions within the brain and other tissues .
Pharmacological Research
The wide range of biological activities of 5-Aminoisatin makes it a molecule of interest in pharmacological research. Its interactions with various proteins and effects on cellular processes provide insights into the development of new drugs .
Safety and Hazards
Mécanisme D'action
Target of Action
5-Aminoisatin interacts with numerous isatin-binding proteins, which have been identified during proteomic profiling of mouse and rat brain preparations . Some of these proteins are involved in the development of neurodegenerative pathology .
Mode of Action
The mode of action of 5-Aminoisatin is realized via interaction with these isatin-binding proteins .
Biochemical Pathways
It has been found that isatin, a related compound, can increase interaction between two human mitochondrial proteins, ferrochelatase (fech), and adrenodoxin reductase (adr), in a concentration-dependent manner .
Pharmacokinetics
It is known that isatin derivatives have been used experimentally for other diseases .
Result of Action
Administration of a neuroprotective dose of isatin, a related compound, led to a significant decrease in the total number of proteins bound to 5-aminoisatin . This suggests that 5-Aminoisatin may have a similar effect.
Propriétés
IUPAC Name |
5-amino-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTNUMGNMGRBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473696 | |
| Record name | 5-Aminoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoisatin | |
CAS RN |
42816-53-5 | |
| Record name | 5-Aminoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42816-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary targets of 5-Aminoisatin in the brain, and how does this interaction vary across species?
A1: Research has identified numerous proteins that bind to 5-Aminoisatin in both mouse and rat brains. Interestingly, while the number of identified proteins was similar in both species, only about one-third were shared []. This suggests species-specific variations in 5-Aminoisatin's targets and might contribute to the observed differences in its effects between rats and mice. One validated target, particularly within mitochondria, is the enzyme Monoamine Oxidase (MAO) [].
Q2: How do researchers study the interaction between 5-Aminoisatin and its targets?
A2: Scientists utilize various techniques to study these interactions. Affinity chromatography, employing 5-aminocaproyl-isatin-Sepharose, helps isolate and identify proteins that bind to 5-Aminoisatin []. Additionally, optical biosensors, such as the Biacore 3000, enable real-time monitoring of the interaction between 5-Aminoisatin (or its analogues like 5-aminocaproyl-isatin) and its target proteins, providing valuable information about binding kinetics and affinity (Kd values) [, ].
Q3: What is the significance of 5-Aminoisatin's interaction with Monoamine Oxidase (MAO)?
A3: MAO is an enzyme existing in two isoforms, MAO A and MAO B. Experiments using specific inhibitors, clorgyline for MAO A and deprenyl for MAO B, demonstrated a significant reduction in 5-Aminoisatin binding to mitochondria []. This finding strongly suggests that MAO enzymes are major targets of 5-Aminoisatin, particularly within the mitochondria.
Q4: How is 5-Aminoisatin distributed within cells and tissues?
A4: 5-Aminoisatin binding proteins are found in both membrane and soluble fractions of various tissues, including the brain, liver, heart, and kidneys []. Interestingly, the distribution pattern varies depending on the tissue and fraction analyzed. For instance, in the brain, heart, and liver, 5-Aminoisatin binding proteins are predominantly located in the membrane fraction. Conversely, in the kidneys, these proteins are mainly found in the soluble fraction [].
Q5: Can the structure of 5-Aminoisatin be modified to enhance its properties as a potential therapeutic agent?
A5: Yes, researchers are actively exploring structural modifications of 5-Aminoisatin to improve its pharmacological profile []. This includes creating derivatives with enhanced binding affinity, selectivity for specific targets like tyrosine kinase, and improved pharmacokinetic properties. By combining 5-Aminoisatin with other pharmacophores, scientists aim to develop multi-target drugs with superior therapeutic potential [].
Q6: What methods are used to synthesize and characterize new 5-Aminoisatin derivatives?
A6: The synthesis of novel 5-Aminoisatin derivatives often begins with commercially available 5-Aminoisatin as the starting material [, ]. Various chemical reactions, such as amide formation and multicomponent reactions with carbonyl compounds like malononitrile and pyrazoline-2-one, are employed to introduce desired modifications to the 5-Aminoisatin scaffold []. The synthesized compounds are then rigorously characterized using techniques like melting point determination, infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR) to confirm their identity and purity [].
Q7: How do researchers predict the potential efficacy and safety of new 5-Aminoisatin derivatives before moving to biological testing?
A7: Computational chemistry plays a crucial role in drug discovery by allowing researchers to predict the properties and behavior of molecules before conducting expensive and time-consuming experiments. Molecular docking studies, using software like GOLD Suite, help visualize and quantify the interaction between 5-Aminoisatin derivatives and their target proteins, such as tyrosine kinase []. This provides insights into the binding affinity, binding mode, and potential selectivity of the compounds. Furthermore, in silico tools like SWISS ADME are employed to predict the pharmacokinetic profiles of the derivatives, including absorption, distribution, metabolism, and excretion (ADME) properties, and assess their drug-likeness based on Lipinski's rule of five []. This computational evaluation helps prioritize promising candidates with a higher likelihood of success in subsequent biological testing and minimizes potential risks associated with unfavorable pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



